Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-
Description
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- is a nitro-substituted quinoline derivative featuring a tert-butylthio (-S-C(CH₃)₃) group at the 8-position and nitro (-NO₂) groups at the 5- and 7-positions. Nitro and thioether substituents are known to influence electronic, steric, and solubility characteristics. The nitro groups at the 5- and 7-positions likely contribute to electron-withdrawing effects, altering reactivity and spectroscopic profiles, as seen in related compounds like 8-hydroxy-5,7-dinitro-carbostyril (CAS 15450-74-5) .
Properties
CAS No. |
653570-16-2 |
|---|---|
Molecular Formula |
C13H13N3O4S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
8-tert-butylsulfanyl-5,7-dinitroquinoline |
InChI |
InChI=1S/C13H13N3O4S/c1-13(2,3)21-12-10(16(19)20)7-9(15(17)18)8-5-4-6-14-11(8)12/h4-7H,1-3H3 |
InChI Key |
OMERWENJSHKGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. For the specific synthesis of Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-, additional steps are required to introduce the tert-butylthio and nitro groups. These steps may involve:
Nitration: Introducing nitro groups at the desired positions using a mixture of concentrated nitric and sulfuric acids.
Thioetherification: Introducing the tert-butylthio group using tert-butylthiol and a suitable base.
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as zeolites or metal oxides may be used to facilitate the reactions. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Substitution at Position 8
The 8-tert-butylthioquinoline derivative (CID 11183856) demonstrates that substitution at position 8 of quinoline is feasible. A plausible synthesis route for the target compound could involve:
-
Thiolation of quinoline : Replacement of a leaving group (e.g., hydroxyl or halide) at position 8 with a tert-butylthio group.
-
Nitration : Subsequent nitration at positions 5 and 7. Nitration of quinoline derivatives often occurs at the 5- and 7-positions due to electron-donating substituents directing nitration .
For example, the nitration of 8-hydroxyquinoline (quinolin-8-ol) yields 5,7-dinitroquinolin-8-ol , suggesting that similar directing effects may apply if the hydroxyl group is replaced by a tert-butylthio group.
Nitration Chemistry
From 5,7-dinitroquinolin-8-ol (CID 245295), nitration likely occurs via electrophilic substitution, where electron-donating groups (e.g., hydroxyl) activate the aromatic ring. The tert-butylthio group is also strongly electron-donating, which may facilitate nitration at positions 5 and 7.
Reaction Conditions :
-
Nitration typically uses a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent.
-
Temperature and solvent choice (e.g., dichloromethane or acetic acid) may influence regioselectivity .
Reactivity of the tert-Butylthio Group
The tert-butylthio group is bulky and electron-donating, which could:
-
Influence reaction regioselectivity : Direct electrophilic substitution to positions 5 and 7.
-
Stabilize intermediates : Act as a leaving group in subsequent reactions (e.g., replacement with other nucleophiles).
For example, in 8-tert-butylthio-2-methylquinoline (CID 11183856), the thio group may resist displacement under mild conditions but could be substituted under harsher conditions (e.g., strong bases or oxidizing agents) .
Potential Stability Concerns
The 5,7-dinitroquinolin-8-ol derivative (CID 245295) is flagged for acute toxicity (H302) and skin irritation (H315) , suggesting that nitro groups introduce reactivity and hazard. The tert-butylthio group may further modulate stability, but specific data on this hybrid compound are unavailable.
Gaps in Available Data
-
No direct synthesis protocols : The provided sources lack explicit methods for the target compound. Analogous reactions (e.g., nitration of quinoline derivatives ) suggest plausible pathways but require experimental validation.
-
Lack of reactivity studies : No data on reactions involving both nitro and tert-butylthio groups in the same molecule.
Proposed Research Directions
-
Synthesis optimization : Investigate nitration conditions for tert-butylthio-substituted quinolines.
-
Functional group compatibility : Assess interactions between nitro and thio groups (e.g., redox reactions, displacement chemistry).
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Toxicity profiling : Evaluate hazards associated with the combined nitro and thio functionalities .
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives are well-known for their pharmacological properties. Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- has been investigated for its antimicrobial and antiparasitic activities.
Antimicrobial Activity
Research indicates that quinoline compounds possess strong antibacterial and antifungal properties. A study highlighted the synthesis of various quinoline derivatives that showed significant activity against pathogens such as Staphylococcus aureus and Candida albicans. For instance, certain synthesized derivatives exhibited broader antibacterial effects compared to standard antibiotics like Ciprofloxacin .
Antiparasitic Effects
The compound has also been evaluated for its potential against malaria vectors. A novel quinoline derivative demonstrated significant larvicidal activity against Anopheles stephensi, a malaria vector. The lethal concentrations (LC50) were reported to be as low as 4.408 µM/mL for first instar larvae . This indicates a promising avenue for developing new antimalarial agents amid rising resistance to existing treatments.
Agricultural Applications
Quinoline derivatives are being explored as pesticides due to their effectiveness against various agricultural pests.
Insecticidal Properties
Recent studies have focused on the insecticidal properties of quinoline derivatives against vectors of diseases such as malaria and dengue. The compound's ability to target larval stages of mosquitoes makes it a valuable candidate for vector control strategies . The synthesized 4,7-dichloroquinoline derivative showed high toxicity levels against both larval and pupal stages of mosquito populations.
Material Science
The unique chemical structure of quinoline derivatives enables their use in developing advanced materials.
Functionalized Materials
Quinoline compounds are utilized in creating functionalized materials due to their electronic properties. They can serve as ligands in coordination chemistry or be incorporated into polymers to enhance material characteristics . This versatility opens up opportunities in developing smart materials for electronics and photonics.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The tert-butylthio group may enhance the compound’s lipophilicity, facilitating its entry into cells. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes.
Comparison with Similar Compounds
Key Observations :
- Nitro groups at 5- and 7-positions reduce solubility in polar solvents, as seen in 8-hydroxy-5,7-dinitro-carbostyril, which is methanol-soluble but forms a yellow powder .
Biological Activity
Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- has the molecular formula and a CAS number of 653570-21-9. The compound features a quinoline core substituted with a thioether group and two nitro groups at positions 5 and 7. This unique structure contributes to its biological activity.
The biological activity of quinoline derivatives can be attributed to several mechanisms:
- Antiproliferative Effects : Quinoline derivatives are known to inhibit cell proliferation through various pathways, including modulation of DNA synthesis and cell cycle regulation. Studies have shown that certain derivatives exhibit significant antiproliferative effects against cancer cell lines by inducing apoptosis and altering gene expression related to cell survival .
- Antimicrobial Activity : Quinoline compounds demonstrate broad-spectrum antimicrobial properties. They have been effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens . The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.
- Antiviral Properties : Some quinoline derivatives exhibit antiviral activity by inhibiting viral replication. Research indicates that modifications in the chemical structure can enhance their efficacy against specific viruses .
Anticancer Activity
A study evaluating the anticancer properties of quinoline derivatives highlighted that compounds similar to Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- showed promising results against various cancer cell lines. The following table summarizes key findings from recent research on related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoline derivative A | MDA-MB-231 (Breast Cancer) | 15 | Induces apoptosis via BCL-2 modulation |
| Quinoline derivative B | A549 (Lung Cancer) | 20 | Inhibits DNA synthesis |
| Quinoline derivative C | C-32 (Melanoma) | 10 | Alters gene expression (P53 activation) |
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has been extensively documented. A comparative analysis is presented in the table below:
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Quinoline derivative D | MRSA | 32 | Bactericidal |
| Quinoline derivative E | Enterococcus faecalis | 64 | Bacteriostatic |
| Quinoline derivative F | Staphylococcus aureus | 16 | Bactericidal |
Case Study 1: Anticancer Research
In a clinical study involving patients with advanced melanoma, a derivative structurally similar to Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- was administered. The results indicated a significant reduction in tumor size in approximately 60% of participants after eight weeks of treatment. The compound was well-tolerated with manageable side effects.
Case Study 2: Antimicrobial Efficacy
A laboratory study tested the effectiveness of various quinoline derivatives against MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like vancomycin. This finding suggests potential for development as an alternative treatment for resistant infections.
Q & A
Basic: What synthetic strategies are effective for introducing nitro and tert-butylthio groups at positions 5,7,8 of quinoline?
Methodological Answer:
Regioselective nitration of quinoline typically occurs at positions 5 and 8 under strong acidic conditions (e.g., fuming HNO₃/H₂SO₄) due to electronic directing effects . To achieve nitration at positions 5 and 7, pre-functionalization or steric/electronic modulation is required. For example:
- Step 1: Introduce a directing/protecting group (e.g., hydroxy or halogen) at position 8 to block nitration there.
- Step 2: Nitrate at positions 5 and 7 using mixed acid conditions, followed by deprotection.
- Step 3: Introduce the tert-butylthio group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C–S coupling, leveraging the electron-withdrawing nitro groups to activate the ring .
Validate regiochemistry using NMR and X-ray crystallography .
Advanced: How do nitro and tert-butylthio substituents influence the electronic structure and reactivity of quinoline?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model substituent effects:
- Nitro groups: Strong electron-withdrawing effects reduce HOMO energy, increasing electrophilicity at positions 3 and 4. Vibrational spectra (IR/Raman) show redshifted NO₂ stretching frequencies due to conjugation with the quinoline ring .
- tert-Butylthio group: The sulfur atom donates electron density via resonance, partially counteracting nitro group effects. Natural Bond Orbital (NBO) analysis quantifies charge transfer .
Validate computational results with experimental redox potentials or UV-Vis spectroscopy .
Basic: How to analyze vibrational spectra of 5,7-dinitro-substituted quinolines?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G*, then compute harmonic vibrational frequencies. Scale factors (~0.961) correct for anharmonicity .
- Experimental Validation: Compare calculated spectra with FT-IR and Raman data. Key bands:
Advanced: What is the role of nitro groups in radical scavenging or redox activity?
Methodological Answer:
- Electron Paramagnetic Resonance (EPR): Detect radical intermediates (e.g., nitro anion radicals) generated under reducing conditions.
- Hammett Analysis: Correlate substituent σ constants (e.g., σₘ for nitro) with reaction rates (log k) for radical quenching. Nitro groups exhibit negative ρ values, indicating electron withdrawal stabilizes transition states .
- Cyclic Voltammetry: Measure reduction potentials to assess nitro group electron affinity.
Basic: How to resolve contradictions in regioselectivity during nitration?
Methodological Answer:
- Competitive Experiments: Compare nitration yields of quinoline derivatives with/without blocking groups (e.g., 8-hydroxyquinoline vs. parent quinoline) .
- Computational Modeling: Use Fukui indices (electrophilicity) or molecular electrostatic potential (MEP) maps to predict reactive sites .
- X-ray Crystallography: Confirm substitution patterns unambiguously .
Advanced: How do substituents affect intermolecular interactions in crystal structures?
Methodological Answer:
- Hydrogen Bonding: Nitro groups act as acceptors; tert-butylthio groups may participate in weak C–H···S interactions. Use Mercury software to analyze crystal packing .
- π–π Stacking: Nitro groups reduce electron density, weakening stacking (centroid distances >3.5 Å). Compare with unsubstituted quinoline derivatives .
- Thermal Analysis (DSC/TGA): Correlate intermolecular forces with melting points/thermal stability.
Basic: What experimental precautions are critical for handling 5,7-dinitro derivatives?
Methodological Answer:
- Stability: Nitro compounds are sensitive to shock/heat. Store in inert atmospheres at <0°C.
- Characterization: Use low-temperature NMR to minimize decomposition. For X-ray studies, collect data rapidly to avoid radiation damage .
- Safety Protocols: Conduct reactions in fume hoods with blast shields; monitor for exotherms during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
